
2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)-
Overview
Description
“2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)-” is a chemical compound used in scientific research1. It has diverse applications in fields like pharmaceuticals, materials science, and organic synthesis1.
Synthesis Analysis
The synthesis of “2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)-” is not explicitly mentioned in the search results. However, it is available for purchase from various chemical suppliers23, indicating that its synthesis is achievable.Molecular Structure Analysis
The molecular structure of “2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)-” is not explicitly provided in the search results. However, the compound is used in scientific research1, suggesting that its molecular structure is known to researchers in the field.Chemical Reactions Analysis
The specific chemical reactions involving “2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)-” are not detailed in the search results. However, its use in fields like pharmaceuticals, materials science, and organic synthesis1 suggests that it participates in various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)-” are not explicitly mentioned in the search results. However, as a chemical compound used in scientific research1, these properties are likely known and considered in its applications.Scientific Research Applications
Environmental Impact and Biodegradation of Parabens
Parabens, which are structurally related to 2-Propenoic acid derivatives through their ester functionalities and aromatic rings, are used as preservatives in various products and have been studied for their environmental fate. Studies have shown that parabens can act as weak endocrine disruptors and are considered emerging contaminants. Despite treatments that can remove them from wastewater, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This persistence is attributed to the continuous introduction of paraben-based products into the environment. The presence of phenolic hydroxyl groups in parabens facilitates their reaction with free chlorine, leading to halogenated by-products. Further research is needed to understand the toxicity of these by-products (Haman, Dauchy, Rosin, & Munoz, 2015).
Biological Activities of Phthalic Acid Esters
Phthalic acid esters (PAEs), like 2-Propenoic acid derivatives, are widely used as plasticizers and have been identified in natural sources, suggesting the possibility of biosynthesis. PAEs possess various biological activities, including allelopathic, antimicrobial, and insecticidal effects. These activities enhance the competitiveness of plants, algae, and microorganisms in facing biotic and abiotic stress. The presence of PAEs in nature challenges the notion of them being solely "human-made pollutants" and prompts further studies to understand their ecological consequences and interactions with synthetic PAEs (Huang et al., 2021).
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, sharing a phenyl acrylic acid core structure with 2-Propenoic acid derivatives, have been studied for their anticancer potentials. Despite their rich medicinal tradition, the exploration of cinnamic acid derivatives in anticancer research has been revitalized in recent decades. This review highlights the synthesis, biological evaluation, and therapeutic roles of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research, underscoring the necessity for further studies to uncover new drug discoveries (De, Baltas, & Bedos-Belval, 2011).
Safety And Hazards
The safety and hazards associated with “2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)-” are not detailed in the search results. However, safety data sheets for similar compounds are available4, suggesting that safety information for this compound may also be available.
Future Directions
The future directions for research and applications of “2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)-” are not specified in the search results. However, its use in diverse fields like pharmaceuticals, materials science, and organic synthesis1 suggests that it will continue to be of interest in future research.
Please note that this analysis is based on the available search results and may not include all possible information about the compound. For a more comprehensive understanding, further research and review of scientific literature may be necessary.
properties
IUPAC Name |
ethyl (E)-3-(3-fluoro-4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3-7,13H,2H2,1H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBPBDSDTOJEGB-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429773.png)
![{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B1429774.png)
![Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1429778.png)

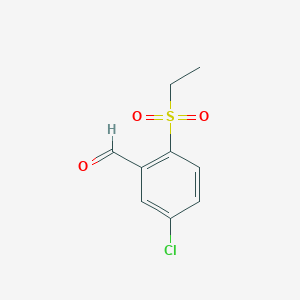

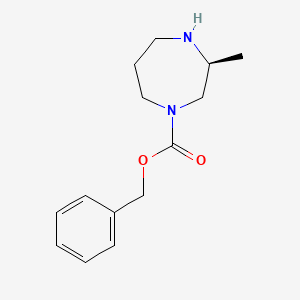
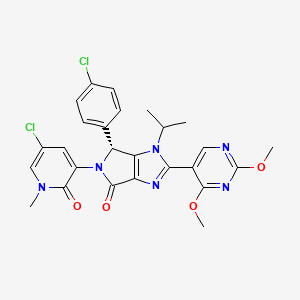
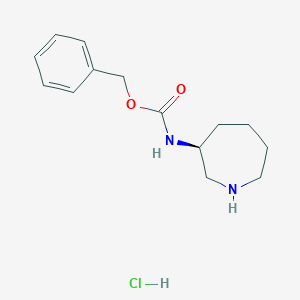
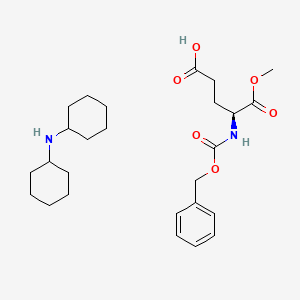
![3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1429789.png)

![Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B1429793.png)